Tris(3-phenylpropyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPWZYSAKXMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408309-07-9 | |
| Record name | 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408309079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENYL-N,N-BIS(3-PHENYLPROPYL)PROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E032J1E4QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for Tris 3 Phenylpropyl Amine and Its Analogues
Direct Amination Approaches: Investigation of Reaction Conditions and Selectivity
Direct amination methods offer a streamlined route to tertiary amines by forming the crucial carbon-nitrogen bonds in a single conceptual step. These approaches are often favored for their atom economy and reduced number of synthetic operations.
Reductive Amination Pathways for Tertiary Amine Formation
Reductive amination is a robust and widely employed method for the synthesis of amines. ck12.orgwikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.comlibretexts.org For the synthesis of a tertiary amine like Tris(3-phenylpropyl)amine, this can be envisioned through the reaction of a secondary amine with an aldehyde or ketone. ck12.orgnih.gov Specifically, bis(3-phenylpropyl)amine could react with 3-phenylpropanal (B7769412). The initial reaction forms an iminium ion, which is subsequently reduced by a suitable reducing agent. nih.gov
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). wikipedia.orgyoutube.comlibretexts.org The choice of reducing agent is critical and can influence the selectivity and outcome of the reaction. For instance, sodium cyanoborohydride is often preferred because it is selective for the reduction of the iminium ion over the carbonyl starting material. wikipedia.orglibretexts.org Visible light-facilitated, metal-free reductive amination has also emerged as a powerful strategy, offering a modular and operationally straightforward pathway to complex tertiary amines. nih.govnih.gov
Table 1: Comparison of Reducing Agents in Reductive Amination for Tertiary Amine Synthesis
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Alcoholic solvents (e.g., methanol, ethanol) | Readily available, relatively inexpensive. youtube.com | Can also reduce the starting aldehyde/ketone if not controlled properly. |
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic conditions (pH ~6) to promote iminium ion formation. wikipedia.org | Selective for the iminium ion over carbonyls, allowing for one-pot reactions. wikipedia.orglibretexts.org | Toxicity of cyanide byproducts. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Pressurized hydrogen gas, various solvents. wikipedia.org | Clean reaction with water as the only byproduct; catalyst can often be recovered and reused. wikipedia.org | Requires specialized equipment for handling hydrogen gas; potential for over-reduction of other functional groups. |
| Silane Reducing Agents (with visible light) | Visible light irradiation, often metal-free. nih.govnih.gov | Mild reaction conditions, high functional group tolerance, modular. nih.gov | May require specific photocatalysts or initiators. |
Nucleophilic Substitution Reactions with Halide Precursors
Another direct route to tertiary amines involves the nucleophilic substitution of alkyl halides with amines. chemistrystudent.comlibretexts.org In the context of this compound synthesis, this could be achieved by reacting bis(3-phenylpropyl)amine with a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide or chloride). The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, displacing the halide from the alkyl chain to form the tertiary amine. chemistrystudent.comlibretexts.org
A significant challenge in this approach is the potential for over-alkylation. chemistrystudent.comlibretexts.org The newly formed tertiary amine can itself act as a nucleophile and react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. chemistrystudent.comwikipedia.org To control the reaction and favor the formation of the tertiary amine, reaction conditions such as the stoichiometry of the reactants must be carefully managed. Using a precise 1.3:1 ratio of amine to alkyl halide has been suggested to favor tertiary amine formation, though in practice, achieving perfect selectivity can be difficult. libretexts.org
Recent advances in this area include the use of transition-metal catalysis, such as photoinduced copper catalysis, which can facilitate the N-alkylation of secondary amines with unactivated alkyl electrophiles under mild conditions. researchgate.net These methods can expand the scope and efficiency of nucleophilic substitution for tertiary amine synthesis. researchgate.net
Multistep Synthesis Routes from Precursors: Focus on Efficiency and Yield Optimization
Strategies Involving 3-Phenylpropylamine (B116678) Intermediates
A common and effective strategy for synthesizing unsymmetrical tertiary amines, and adaptable for symmetrical ones, is the sequential alkylation of a primary amine. For this compound, this would begin with the primary amine, 3-phenylpropylamine. nih.govdrugbank.com
The synthesis of the 3-phenylpropylamine precursor itself can be accomplished through various methods. One patented method starts from 3-phenylpropanol, which is first chlorinated to 1-chloro-3-phenylpropane. This halide then reacts with a phthalimide (B116566) salt, followed by hydrazinolysis to yield 3-phenylpropylamine with high yield and purity. google.com Another route involves the reduction of 3-phenylpropionitrile (B121915). google.comresearchgate.net
Once 3-phenylpropylamine is obtained, it can be sequentially reacted with two equivalents of a 3-phenylpropyl halide. The first reaction forms the secondary amine, bis(3-phenylpropyl)amine, and the second reaction with another equivalent of the halide yields the desired tertiary amine, this compound. libretexts.org Alternatively, reductive amination can be used in a stepwise manner. 3-Phenylpropylamine can be reacted with 3-phenylpropanal and a reducing agent to form bis(3-phenylpropyl)amine, which can then be subjected to another reductive amination with a second equivalent of 3-phenylpropanal to afford the final product. youtube.com
Table 2: Multistep Synthesis Approach via 3-Phenylpropylamine
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of 3-Phenylpropylamine | 3-Phenylpropanol, Thionyl chloride, Phthalimide salt, Hydrazine hydrate (B1144303) google.com OR 3-Phenylpropionitrile, Reducing agent google.comresearchgate.net | 3-Phenylpropylamine |
| 2a | First Alkylation (Nucleophilic Substitution) | 3-Phenylpropylamine, 3-Phenylpropyl halide | Bis(3-phenylpropyl)amine |
| 2b | First Alkylation (Reductive Amination) | 3-Phenylpropylamine, 3-Phenylpropanal, Reducing agent youtube.com | Bis(3-phenylpropyl)amine |
| 3a | Second Alkylation (Nucleophilic Substitution) | Bis(3-phenylpropyl)amine, 3-Phenylpropyl halide | This compound |
| 3b | Second Alkylation (Reductive Amination) | Bis(3-phenylpropyl)amine, 3-Phenylpropanal, Reducing agent youtube.com | This compound |
Cascade and Tandem Reaction Sequences for Complex Amine Synthesis
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules. associationofresearch.org These reactions streamline synthetic processes, reduce waste, and can lead to the rapid construction of molecular complexity from simple starting materials. associationofresearch.org
For the synthesis of complex amines, a cascade reaction might involve an initial C-N bond formation followed by an intramolecular cyclization or another intermolecular reaction. For instance, a gold-catalyzed coupling reaction between propargylamine-derived imines and propargylamine (B41283) has been shown to produce pyrazines through a cascade sequence. rsc.org While a specific cascade for this compound is not prominently documented, the principles of cascade reactions could be applied. One could envision a process where a precursor undergoes a reaction to form a reactive intermediate that then sequentially traps three 3-phenylpropyl units. The development of such a process would require careful selection of catalysts and reaction conditions to control the multiple reaction steps. associationofresearch.orgchemistryworld.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of amines, this often translates to using catalytic methods over stoichiometric reagents, employing safer solvents, and improving atom economy. wikipedia.orgrsc.org
Several of the discussed synthetic methods can be aligned with green chemistry principles. Catalytic reductive amination, particularly using heterogeneous catalysts like Pd/C with hydrogen gas, is considered a green method as the catalyst can be recycled and the only byproduct is water. wikipedia.orggoogle.com The direct amination of alcohols is another attractive green pathway as it also produces water as the sole byproduct, although it can require high temperatures and pressures. google.com
The use of safer solvents is another key aspect. For example, a patented synthesis of amino acid-derived tertiary amines described a solvent switch from dichloromethane (B109758) to the more environmentally benign THF, although this resulted in a lower yield. rsc.org The development of syntheses in water or under solvent-free conditions is a major goal in green chemistry. The evaluation of the environmental impact of different synthetic routes using metrics like the CHEM21 green metrics toolkit is becoming increasingly important for promoting sustainable chemical manufacturing. rsc.org
Solvent-Free and Environmentally Benign Methodologies
The pursuit of environmentally friendly synthetic routes to tertiary amines has led to significant innovations aimed at reducing or eliminating hazardous solvents and reagents. A key strategy in this area is the use of heterogeneous catalysis and alternative reaction media.
One documented pathway that yields this compound (TPPA) is the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (PPN). nih.govacs.org This method stands as a greener alternative to traditional N-alkylation reactions, which often rely on alkyl halides and stoichiometric bases, generating significant salt waste. wikipedia.org The hydrogenation of PPN over a palladium on carbon (Pd/C) catalyst can be performed in a biphasic system of water and an organic solvent like dichloromethane, with water being an environmentally benign solvent. nih.govacs.org
Research into the hydrogenation of PPN has shown that the selectivity of the reaction is highly dependent on the conditions. While the primary goal is often the synthesis of the primary amine, 3-phenylpropylamine (PPA), the formation of the secondary amine, bis(3-phenylpropyl)amine (BPPA), and the tertiary amine, this compound (TPPA), occurs as a significant side reaction, particularly at elevated temperatures. nih.govacs.org For instance, when the reaction temperature is increased from ambient to 80 °C, the selectivity towards the primary amine decreases, while the formation of the tertiary amine byproduct (TPPA) increases substantially, from negligible amounts to as high as 45%. nih.govacs.org
This "borrowing hydrogen" or hydrogen autotransfer process represents an elegant and environmentally conscious approach. acs.org The process begins with the catalyst mediating the dehydrogenation of an alcohol or, in this context, the hydrogenation of a nitrile to an intermediate imine. acs.org This reactive intermediate can then condense with an amine. The subsequent reduction of the new, larger imine by the catalyst, using the initially generated hydrogen, completes the cycle, yielding a more substituted amine. acs.org This catalytic cycle avoids the use of harsh alkylating agents and generates water as the primary byproduct, aligning with green chemistry principles. chemrxiv.org
Table 1: Effect of Temperature on Product Selectivity in the Hydrogenation of 3-Phenylpropionitrile nih.govacs.org
| Reaction Temperature (°C) | Conversion (%) | Selectivity to Primary Amine (PPA) (%) | Selectivity to Tertiary Amine (TPPA) (%) |
| 25 | 18 | 89 | Not Reported (low) |
| 50 | 36 | 22 | 14.8 |
| 80 | 53 | 21 | 45.0 |
This interactive table summarizes the influence of reaction temperature on the product distribution in the catalytic hydrogenation of 3-phenylpropionitrile. Higher temperatures favor the formation of the tertiary amine, this compound.
Further advancing the goal of solvent-free conditions, research has explored the N-alkylation of imides using phase-transfer catalysts under solvent-free conditions, which could be conceptually applied to amine synthesis. nih.gov While not directly demonstrated for this compound, these methodologies point towards a future of even cleaner synthetic protocols.
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgchemicalbook.com An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. chemicalbook.com
3 C₉H₉N (3-phenylpropionitrile) + 6 H₂ (Hydrogen) → C₂₇H₃₃N (this compound) + 2 NH₃ (Ammonia)
In this process, the majority of the atoms from the starting materials are incorporated into the final tertiary amine product. The primary byproduct is ammonia (B1221849), which is formed during the condensation steps leading to the secondary and tertiary amines. nih.govacs.org
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactants | Molecular Formula | Molecular Weight ( g/mol ) | Total Mass of Reactants ( g/mol ) |
| 3-Phenylpropionitrile | C₉H₉N | 131.18 | 3 * 131.18 = 393.54 |
| Hydrogen | H₂ | 2.02 | 6 * 2.02 = 12.12 |
| Total | 405.66 | ||
| Product | Molecular Formula | Molecular Weight ( g/mol ) | |
| This compound | C₂₇H₃₃N | 371.56 | |
| Atom Economy (%) | (371.56 / 405.66) * 100 | ~91.6% |
This interactive table provides a breakdown of the atom economy calculation for the synthesis of this compound from 3-phenylpropionitrile and hydrogen.
This high atom economy is a significant advantage over classical methods like the Williamson ether synthesis-analogue for amines, where alkyl halides react with amines. masterorganicchemistry.com In those cases, the halide and the counter-ion of the base become waste products, leading to significantly lower atom economy. pharmaffiliates.com
Waste minimization in the catalytic hydrogenation route is further achieved by:
Catalytic Process: The use of a catalyst, such as Pd/C, means that only a small, sub-stoichiometric amount is needed, which can often be recovered and reused, reducing solid waste. chemrxiv.org
Byproduct Management: The main challenge in this specific synthesis is not the generation of inherently hazardous waste, but the separation of the desired tertiary amine from the primary and secondary amine byproducts. nih.govacs.org Optimizing reaction conditions to maximize selectivity towards the desired product is a key strategy for waste minimization, as it simplifies purification and reduces the amount of undesired material that must be handled or disposed of. Current time information in Bangalore, IN.
Avoiding Hazardous Reagents: This pathway avoids the use of toxic and hazardous reagents like the azodicarboxylates found in Mitsunobu reactions or the voluminous salt waste from using alkyl halides, which are common in other amine synthesis protocols.
By focusing on catalytic routes and carefully selecting reaction conditions, the synthesis of this compound and its analogues can be guided towards more sustainable and efficient processes that minimize environmental impact. Current time information in Bangalore, IN.
Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Elucidation of Tris 3 Phenylpropyl Amine
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Tris(3-phenylpropyl)amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework and conformational behavior in solution.
Carbon-13 and Proton NMR for Connectivity and Environmental Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the chemical environment and connectivity of the atoms within this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its precursor, 3-phenylpropylamine (B116678), and general principles of NMR spectroscopy for tertiary amines.
In the ¹H NMR spectrum, the protons of the three equivalent 3-phenylpropyl chains would give rise to distinct signals. The aromatic protons on the phenyl rings would appear in the downfield region, typically between 7.1 and 7.3 ppm. The three methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-CH₂-) would exhibit signals in the aliphatic region. The protons of the methylene group attached to the nitrogen (N-CH₂) are expected around 2.3-3.0 ppm, being deshielded by the adjacent electron-withdrawing nitrogen atom. libretexts.org The signal for the benzylic protons (Ph-CH₂) would be expected around 2.6 ppm, and the central methylene protons would appear further upfield, likely in the 1.6-1.8 ppm range.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the phenyl rings would show multiple signals in the aromatic region (approximately 125-142 ppm). The carbons of the propyl chains would be found in the aliphatic region, with the carbon bonded to the nitrogen (N-C) appearing in the range of 45-55 ppm. The benzylic carbon (Ph-C) would be observed around 34 ppm, and the central carbon of the propyl chain would be at a higher field, around 30 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Phenyl | 7.1 - 7.3 |
| N-CH₂ | 2.3 - 2.5 |
| Ph-CH₂ | 2.5 - 2.7 |
| -CH₂- | 1.6 - 1.8 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl (quaternary) | ~142 |
| Phenyl (CH) | 125 - 129 |
| N-CH₂ | 45 - 55 |
| Ph-CH₂ | ~34 |
| -CH₂- | ~30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Characterization
Two-dimensional NMR experiments are crucial for confirming the connectivity established from one-dimensional spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons of the N-CH₂ group and the central -CH₂- group, and between the central -CH₂- group and the benzylic Ph-CH₂ group. This would confirm the integrity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal around 2.4 ppm would show a correlation to the carbon signal around 50 ppm, confirming the N-CH₂ group.
Variable Temperature NMR for Conformational Dynamics
The three phenylpropyl arms of this compound are flexible and can adopt various conformations in solution. Variable temperature (VT) NMR studies can provide insight into the dynamics of these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the appearance of new signals that correspond to the slowing or freezing of conformational exchange processes on the NMR timescale. For this compound, VT-NMR could potentially reveal information about the rotation around the C-N and C-C bonds of the propyl chains.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. For a non-linear molecule like this compound with N atoms, the number of vibrational modes can be calculated as 3N-6. mdpi.com
Analysis of Amine, Phenyl, and Alkyl Group Vibrational Modes
The vibrational spectrum of this compound is dominated by the characteristic vibrations of its constituent functional groups.
Amine Group: As a tertiary amine, this compound lacks N-H bonds, and therefore, the characteristic N-H stretching vibrations seen in primary and secondary amines (typically in the 3300-3500 cm⁻¹ region) will be absent. fiveable.me The C-N stretching vibrations of tertiary amines are often weak and appear in the fingerprint region between 1250 and 1020 cm⁻¹. fiveable.me
Phenyl Group: The phenyl groups give rise to several characteristic bands. These include the C-H stretching vibrations of the aromatic ring, typically observed above 3000 cm⁻¹, and the C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower wavenumbers.
Alkyl Group: The propyl chains will show C-H stretching vibrations for the CH₂ groups in the 2850-2960 cm⁻¹ range. CH₂ bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹.
Predicted Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phenyl | Aromatic C-H Stretch | > 3000 |
| Alkyl | Aliphatic C-H Stretch | 2850 - 2960 |
| Phenyl | C=C Ring Stretch | 1450 - 1600 |
| Alkyl | CH₂ Bend | 1450 - 1470 |
| Amine | C-N Stretch | 1020 - 1250 |
Spectroscopic Signatures of Intermolecular Interactions
In the pure liquid or solid state, the spectroscopic signatures of this compound will be influenced by intermolecular interactions. As a tertiary amine, it cannot act as a hydrogen bond donor. rsc.orgchemspider.com However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. chemspider.com In the presence of protic solvents like water or alcohols, hydrogen bonding between the solvent's -OH group and the amine's nitrogen would lead to a noticeable shift in the vibrational frequency of the solvent's O-H stretch to lower wavenumbers. organic-chemistry.org The primary intermolecular forces in pure this compound would be van der Waals forces, specifically London dispersion forces, which would be significant due to the large size and number of electrons in the molecule. These interactions, while weaker than hydrogen bonds, influence the packing of the molecules in the solid state and their dynamics in the liquid phase.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular weight and the elucidation of the fragmentation pathways of this compound. The nominal molecular weight of this tertiary amine is 359.55 g/mol . In mass spectrometric analysis, this compound is identified as a tertiary amine byproduct during the catalytic hydrogenation of 3-phenylpropionitrile (B121915), where it is detected by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govacs.org
The fragmentation of aliphatic amines in mass spectrometry is a well-understood process primarily dictated by the nitrogen atom. The most significant and characteristic fragmentation pathway for tertiary amines like this compound involves the cleavage of the carbon-carbon bond adjacent (alpha-beta) to the nitrogen atom. This process, known as β-cleavage, results in the formation of a stable, resonance-stabilized iminium cation, which typically corresponds to the base peak or a very prominent peak in the mass spectrum.
For this compound, the initial ionization would produce the molecular ion [M]•+. The subsequent β-cleavage involves the loss of a radical from one of the three phenylpropyl arms. The most probable fragmentation involves the loss of a benzyl (B1604629) radical (C₇H₇•) or a larger ethylphenyl radical. However, the most characteristic cleavage for amines is the loss of the largest possible alkyl group from the alpha-carbon to form the most stable iminium ion.
A plausible primary fragmentation pathway would involve the cleavage of the Cα-Cβ bond, which is the bond between the first and second carbon of the propyl chain relative to the nitrogen. This would lead to the loss of an ethylphenyl radical (•CH₂CH₂C₆H₅) and the formation of a highly stable iminium cation. Another significant fragmentation pathway involves cleavage at the benzylic position (Cβ-Cγ), leading to the loss of a stable benzyl radical (•CH₂C₆H₅) and the formation of a different fragment ion.
The table below outlines the expected key fragmentation ions for this compound based on general principles of amine fragmentation.
| Ion/Fragment | Proposed Formula | m/z (Mass/Charge Ratio) | Fragmentation Pathway |
| Molecular Ion | [C₂₇H₃₃N]•+ | 359 | Electron ionization of the parent molecule. |
| Iminium Cation | [C₂₀H₂₆N]+ | 280 | β-cleavage with loss of a benzyl radical (•C₇H₇). |
| Tropylium (B1234903) Cation | [C₇H₇]+ | 91 | Formation of a stable tropylium ion from the phenylpropyl chain. |
| Phenyl Cation | [C₆H₅]+ | 77 | Fragmentation of the phenyl group. |
Note: The m/z values are based on the most common isotopes and represent plausible fragments. Actual experimental data may show variations.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
As of the current body of scientific literature, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a detailed analysis of its specific crystal structure, including unit cell dimensions and atomic coordinates, cannot be provided. However, valuable insights into its likely solid-state conformation and intermolecular interactions can be inferred from the crystallographic analysis of structurally analogous tertiary amines and molecules containing phenylpropyl moieties.
The central nitrogen atom in this compound is bonded to three carbon atoms, allowing for potential geometries ranging from trigonal pyramidal to trigonal planar. In many simple tertiary amines, the nitrogen atom adopts a trigonal pyramidal geometry. However, when bulky substituents are attached, steric hindrance can force the geometry to become more planar to minimize repulsive interactions. For instance, the analogous compound tris(phenylsilyl)amine was found to have an almost completely planar NSi₃ unit in its crystal structure, driven by the electronic effects of silicon and steric factors.
The packing of this compound molecules in a crystal lattice would be governed by a combination of weak, non-covalent intermolecular forces. Given the absence of strong hydrogen bond donors, the dominant interactions would be van der Waals forces and C-H···π interactions.
C-H···π Interactions: These are a form of weak hydrogen bonding where a C-H bond acts as the hydrogen donor and the electron-rich π-system of a phenyl ring from a neighboring molecule acts as the acceptor. In the crystal structure of this compound, numerous C-H bonds on the propyl chains and the phenyl rings themselves could participate in such interactions, linking adjacent molecules into a three-dimensional supramolecular assembly.
The collective effect of these weak interactions would define the supramolecular architecture, leading to the formation of specific packing motifs, such as chains, layers, or more complex three-dimensional networks. The study of related nitrobenzene (B124822) crystal structures reveals that C-H···O and stacking interactions often define the primary structural motifs, suggesting that in the absence of strong acceptors, the weaker C-H···π and dispersive forces would be the directing influence in the crystal packing of this compound.
Theoretical and Computational Chemistry Studies of Tris 3 Phenylpropyl Amine
Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. These ab initio or first-principles calculations solve approximations of the Schrödinger equation to determine molecular properties based on the arrangement of nuclei and electrons.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For Tris(3-phenylpropyl)amine, the three bulky phenylpropyl groups attached to the central nitrogen atom are expected to arrange themselves to minimize steric repulsion. This typically results in a "propeller-shaped" conformation. researchgate.netuniversiteitleiden.nl DFT calculations, often using functionals like B3LYP or PBE with basis sets such as 6-31G(d,p) or aug-cc-pVDZ, can precisely model this structure. nih.gov The optimization process systematically adjusts the atomic coordinates to find the lowest point on the potential energy surface, corresponding to the most stable equilibrium geometry. scm.com By calculating the vibrational frequencies at this geometry, it can be confirmed that the structure is a true minimum (no imaginary frequencies).
These calculations also yield important thermodynamic data, such as the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability.
Table 1: Illustrative DFT-Calculated Thermodynamic Properties for a Bulky Tertiary Amine
| Property | Illustrative Value | Unit | Description |
| Electronic Energy | -1205.75 | Hartrees | The total energy of the molecule's electrons and nuclei at 0 Kelvin. |
| Enthalpy | -1205.42 | Hartrees | The sum of the internal energy and the product of pressure and volume. |
| Gibbs Free Energy | -1205.48 | Hartrees | The energy available to do useful work, accounting for entropy. |
Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of similar size and complexity.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
For this compound, the HOMO is anticipated to be primarily localized on the lone pair of electrons of the central nitrogen atom, as is typical for amines. libretexts.org This identifies the nitrogen as the primary center of nucleophilicity and basicity. The LUMO, in contrast, is expected to be distributed across the π-antibonding systems of the three phenyl rings.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Localized on the nitrogen lone pair; indicates nucleophilic character. |
| LUMO | -0.25 | Distributed over the phenyl rings; indicates electrophilic character. |
| HOMO-LUMO Gap (ΔE) | 5.60 | Indicates high kinetic stability and moderate reactivity. |
Note: These energy values are representative and based on typical calculations for large tertiary amines. Actual values would be determined via specific DFT or other quantum mechanical calculations.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures. uni-muenchen.de This method allows for the quantification of electron density distribution and the analysis of stabilizing electronic interactions. nih.gov
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ* (C-C) | 1.5 - 2.5 | Hyperconjugation |
| LP (1) N | σ* (C-H) | 0.5 - 1.0 | Hyperconjugation |
| σ (C-H) | σ* (C-C) | 2.0 - 3.0 | Hyperconjugation |
Note: LP denotes a lone pair. The values are illustrative, representing typical stabilizing interactions in and around an amine. E(2) quantifies the stabilization energy from the electron delocalization between the specified donor and acceptor orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other charged or polar species. mdpi.com The MEP map is color-coded to indicate different potential values: electron-rich regions, which are susceptible to electrophilic attack, are typically shown in red or yellow, while electron-poor regions, susceptible to nucleophilic attack, are shown in blue. researchgate.net
For this compound, the MEP map would clearly show a region of strong negative potential (red) concentrated around the lone pair of the central nitrogen atom. This visually confirms the nitrogen as the most nucleophilic and basic site in the molecule. The phenyl groups would exhibit a mixed potential, with the electron-rich π-systems appearing yellowish-green and the peripheral hydrogen atoms showing a slightly positive potential (light blue), indicating them as weak electrophilic sites. The MEP map provides an intuitive guide to the molecule's reactivity and intermolecular interaction patterns.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. youtube.com MD solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecular structure evolves. nih.gov
For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. The three phenylpropyl arms can rotate around the C-N and C-C single bonds, leading to a multitude of possible rotamers. An MD simulation, typically performed in a simulated solvent box (e.g., water or chloroform), would show these arms twisting and folding, providing insight into the molecule's flexibility and the most populated conformations at a given temperature. researchgate.net
Furthermore, MD simulations elucidate the role of the solvent. They can show how solvent molecules arrange themselves around the solute (the solvation shell), how hydrogen bonds might form (if applicable), and how the solvent influences the conformational preferences of the amine. This dynamic picture is crucial for understanding the molecule's behavior in a realistic chemical environment.
Computational Studies on Steric and Electronic Effects of Bulky Phenylpropyl Substituents
The chemical behavior of this compound is governed by a balance of steric and electronic effects originating from its three large substituents. Computational methods can be employed to disentangle and quantify these contributions.
Steric Effects: The sheer size of the three phenylpropyl groups creates significant steric hindrance around the central nitrogen atom. acs.org This bulkiness can be quantified computationally using methods like calculating the "buried volume," which measures the percentage of the space around the nitrogen atom that is occupied by its substituents. This steric shield can physically block the approach of reactants to the nitrogen's lone pair, thereby reducing its effective reactivity and nucleophilicity compared to less hindered amines. nih.govenamine.net
Electronic Effects: The electronic influence of the substituents is twofold. The propyl chains are alkyl groups, which are electron-donating via an inductive effect. libretexts.org This effect increases the electron density on the nitrogen atom, enhancing its intrinsic basicity. In contrast, the phenyl groups can exert a weak electron-withdrawing inductive effect due to the higher s-character of the sp² carbons. Computational analyses like NBO and MEP can map these electronic pushes and pulls to predict the net effect on the nitrogen's electron density and reactivity. mdpi.com The interplay between the electron-donating alkyl chains and the bulky, π-rich phenyl rings ultimately defines the unique chemical character of the molecule.
Applications of Tris 3 Phenylpropyl Amine in Chemical Sciences Excluding Biological/medical
Role in Catalysis and Organocatalysis
The presence of a central nitrogen atom with three flexible arms containing phenyl groups makes Tris(3-phenylpropyl)amine a candidate for use as a ligand in metal-catalyzed reactions. The lone pair of electrons on the nitrogen can coordinate to a metal center, and the three arms can create a specific steric and electronic environment around it.
There is a lack of specific literature detailing the use of this compound as a ligand. However, its precursor, 3-phenylpropylamine (B116678), has been successfully employed to synthesize palladium(II) complexes. These complexes, in turn, serve as precursors for palladium nanoparticles supported on cucurbit drugbank.comuril (CB drugbank.com), which function as effective heterogeneous catalysts. Current time information in Bangalore, IN.
Specifically, the reaction of 3-phenylpropylamine with palladium(II) acetate (B1210297) yields a square-planar complex, trans-[Pd(C₆H₅(CH₂)₃NH₂)₂(OAc)₂]. Current time information in Bangalore, IN. This demonstrates the ability of the 3-phenylpropylamine moiety to coordinate with transition metals. As a tridentate ligand, this compound would be expected to form a highly stable chelate complex with a single metal ion, which could offer advantages in catalyst stability and performance over its monodentate precursor.
These supported palladium nanoparticles have proven effective in the aerobic oxidation of alcohols to their corresponding aldehydes or ketones, operating under mild conditions. Current time information in Bangalore, IN. The catalyst system exhibits high activity and can be recycled up to five times without a significant loss of catalytic efficacy. Current time information in Bangalore, IN.
Table 1: Heterogeneous Catalysis using 3-Phenylpropylamine-Derived Palladium Nanoparticles
| Catalyst System | Reaction Type | Key Features | Reusability |
|---|---|---|---|
| Pd NPs on Cucurbit drugbank.comuril (derived from Pd-3-phenylpropylamine complexes) | Aerobic oxidation of alcohols | High activity and selectivity; mild conditions | Reused five times without significant loss of activity. Current time information in Bangalore, IN. |
Furthermore, research on other tripodal amine ligands, such as Tris(2-pyridylmethyl)amine (B178826) (TPA), reinforces the utility of this structural motif in coordination chemistry and catalysis. TPA has been widely used to create model complexes for studying the reactions of metalloenzymes, showcasing the ability of these ligands to support various metal ions and facilitate reactions like oxygen activation. google.comnih.gov
Currently, there is no published research on the application of this compound or its derivatives in asymmetric catalysis. For a ligand to be effective in enantioselective reactions, it must be chiral. While the parent compound is achiral, it is conceivable that chiral derivatives could be synthesized, for instance, by introducing stereocenters on the propyl chains or through resolution of a derivatized, chiral version of the molecule. Such chiral ligands are essential for developing catalysts that can control the stereochemical outcome of a reaction, a critical goal in modern organic synthesis. biosynth.com
The structure of a ligand plays a crucial role in determining the selectivity and efficiency of a catalyst. In the case of the heterogeneous catalyst derived from 3-phenylpropylamine, high selectivity was observed in the oxidation of alcohols, yielding aldehydes or ketones without significant over-oxidation to carboxylic acids. Current time information in Bangalore, IN. The efficiency was demonstrated by the catalyst's high activity and reusability. Current time information in Bangalore, IN. It can be postulated that using this compound as a tripodal ligand could enhance catalyst stability through the chelate effect, potentially leading to even greater efficiency and longevity in catalytic cycles.
The impact of tripodal amine ligands on catalysis is clearly demonstrated in studies using a close structural analog, tris(2,4-dimethylbenzyl)amine. This ligand is part of a zwitterionic metal ammonium (B1175870) tris(phenolate) system used for the ring-opening polymerization of lactide. drugbank.com Research has shown a clear correlation between the ionic radius of the metal center (e.g., Yb(III), Y(III), La(III)) and the reaction rate. The La(III) compound, in particular, shows remarkable activity, being over 20 times more active than the corresponding Zr(IV) system, highlighting how the ligand framework contributes to both catalytic activity and control over the polymerization process. drugbank.com
Integration into Materials Science
The trifunctional nature of this compound provides a foundation for its potential use as a building block or crosslinking agent in the synthesis of new polymers and functional materials.
While direct use of this compound in polymer synthesis is not documented, analogous systems provide strong evidence for its potential in this field. As noted previously, metal complexes of the structurally similar tris(2,4-dimethylbenzyl)amine are highly active catalysts for the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer. drugbank.com These catalyst systems demonstrate a high degree of control over the polymerization process under industrially relevant, solvent-free conditions. drugbank.com
Table 2: Lactide Polymerization using a Tris(benzyl)amine-Based Catalyst System
| Catalyst System | Polymerization Type | Key Findings |
|---|---|---|
| [La(III)(HLMe)(H₂LMe)] where L = tris(2,4-dimethylbenzyl)amine | Ring-opening polymerization of lactide | Remarkable activity (>20x Zr(IV) system); resilient under high-temperature, solvent-free conditions. drugbank.com |
Additionally, the general concept of using trifunctional amines as cores or crosslinkers is well-established in polymer chemistry. For example, trifunctional initiators are used in atom transfer radical polymerization (ATRP) to create star-shaped polymers. nih.gov Amine-terminated star polymers can then act as well-defined crosslinking agents for materials like epoxy thermoset networks and covalent adaptable networks (CANs), where the network's properties can be tailored by adjusting the crosslinking density. nih.gov By analogy, this compound could serve as a small-molecule core for creating star polymers or, if functionalized, act as a rigid crosslinking agent.
There are no reports of this compound being incorporated into functional materials like Metal-Organic Frameworks (MOFs). However, its structural analog, Tris(3-aminopropyl)amine (TRPN), which lacks the phenyl groups, is considered a prospective molecule for constructing functional materials, including those for CO₂ binding. researchgate.net The tripodal amine structure is a valuable building block for creating complex macrocycles and cryptands capable of molecular recognition. researchgate.net This suggests that with appropriate functionalization, this compound could also serve as a scaffold for creating porous materials or frameworks with specific binding properties.
Supramolecular Chemistry and Self-Assembly
There is no available scientific literature detailing the application of this compound in the construction of supramolecular systems. While the broader class of tripodal amines and triphenylamine (B166846) derivatives is widely studied in this field, specific research on this compound is absent.
Hydrogen Bonding Interactions and Network Formation
No studies were found that investigate the hydrogen bonding capabilities of this compound or its role in forming extended supramolecular networks. The central tertiary amine lacks hydrogen bond donor capabilities, and while the phenyl groups could act as weak acceptors, no research has been published on this specific behavior for this molecule.
Molecular Recognition and Host-Guest Chemistry
Information on the use of this compound as a host molecule for guest recognition is not present in the current body of scientific literature. Research in this area tends to focus on more rigid or pre-organized tripodal scaffolds to create well-defined binding cavities, a characteristic that the flexible this compound may not possess.
Formation of Two- and Three-Dimensional Supramolecular Architectures
No publications describe the self-assembly of this compound into defined two- or three-dimensional structures. The synthesis of such architectures typically relies on molecules with more rigid and predictable intermolecular interaction patterns than those offered by the flexible phenylpropyl arms of this compound.
Analytical Chemistry Applications
In the realm of analytical chemistry, this compound has not been documented as a significant tool or reagent.
There is no evidence of it being used as a derivatization agent to enhance the detectability of other molecules. Similarly, its application in sensor design , where a molecule is engineered to signal the presence of a specific analyte, has not been reported. Finally, its use as a functional component of a stationary phase in chromatographic separations is not described in the literature. General discussions on phenyl-based or amine-functionalized stationary phases exist, but none specifically mention incorporating this compound.
Due to this absence of specific research findings, it is not possible to construct a detailed and scientifically accurate article on the applications of this compound as requested.
Future Directions and Research Gaps in the Study of Tris 3 Phenylpropyl Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of tertiary amines is a well-established field in organic chemistry, traditionally relying on methods such as the alkylation of ammonia (B1221849) and primary or secondary amines. libretexts.orgacs.orgsigmaaldrich.com These classical approaches, however, often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, and the formation of quaternary ammonium (B1175870) salts. libretexts.orgacs.org For a sterically hindered molecule like Tris(3-phenylpropyl)amine, direct alkylation of a primary or secondary amine with 3-phenylpropyl halides would likely be inefficient due to steric hindrance.
A known route to the related primary amine, 3-phenylpropylamine (B116678), involves a multi-step process starting from 3-phenylpropanol. google.com It is plausible that this compound could be formed as a byproduct in such syntheses, or through analogous reactions with an excess of the alkylating agent. Another potential route is the reduction of a mixture of formaldehyde (B43269) and a long-chain primary or secondary amine with formic acid. google.com
Future research should focus on developing novel and sustainable synthetic methodologies specifically for this compound. This could involve exploring "green" chemistry approaches that are becoming increasingly important in amine synthesis. nih.gov Promising avenues include:
Catalytic Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent and a catalyst. libretexts.org For this compound, this could potentially involve the reaction of 3-phenylpropanal (B7769412) with a suitable amine precursor.
Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional methods. mdpi.com Research into enzymes that can catalyze the formation of sterically hindered tertiary amines could provide a direct and efficient route to this compound.
Visible-Light-Promoted Reactions: Recent advances in photoredox catalysis have enabled the C-H functionalization of tertiary amines under mild conditions, offering a new approach to their synthesis and modification. sioc-journal.cn
The development of efficient and sustainable synthetic routes is crucial for enabling further studies into the properties and applications of this compound.
Exploration of Expanded Applications in Unexplored Chemical Domains
The applications of this compound remain largely unexplored. However, based on the known uses of other sterically hindered and long-chain tertiary amines, several potential areas of application can be envisioned.
Catalysis: Sterically hindered amines have found utility as catalysts in various organic transformations. nih.govrsc.org The bulky nature of the phenylpropyl groups in this compound could impart unique selectivity in catalytic processes. Potential applications include:
Polymerization Catalysis: Tertiary amines are known to catalyze polymerization reactions. rsc.org The specific steric and electronic properties of this compound could influence the properties of the resulting polymers.
Dehydrohalogenation Reactions: Bulky bases are often used to promote elimination reactions. This compound could serve as a non-nucleophilic base in such transformations.
Materials Science: Long-chain tertiary amines are used in the formulation of various materials, including surfactants and fabric softeners. google.com The phenylpropyl groups in this compound could lead to interesting properties in materials science applications:
Surface Modifiers: The molecule could be used to modify the surface properties of materials, for example, by functionalizing semiconductor surfaces. pnas.org
Building Blocks for Complex Architectures: Tris(4-formylphenyl)amine, a related triphenylamine (B166846) derivative, is a key building block in materials chemistry for applications such as hole transport materials and sensitizers for solar cells. researchgate.net this compound could potentially serve a similar role after suitable functionalization.
A systematic investigation into these and other potential applications is a critical area for future research.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. libretexts.org To date, no computational studies have been reported for this compound. Future research in this area could provide valuable insights into:
Conformational Analysis: The three flexible phenylpropyl chains can adopt a multitude of conformations. Understanding the preferred conformations and the energy barriers between them is crucial for explaining the molecule's reactivity and its interactions with other molecules.
Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals. These properties are key to understanding its reactivity and potential as a catalyst or electronic material. osti.gov
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their chemical, physical, or biological properties. nih.gov
The following table outlines potential computational approaches and the insights they could provide:
| Computational Method | Potential Insights for this compound |
| Molecular Mechanics (MM) | Prediction of stable conformations and rotational barriers of the phenylpropyl groups. |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and spectroscopic properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds and non-covalent interactions within the molecule. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments (e.g., solvents) and its interaction with other molecules or surfaces. |
| QSAR/QSPR Modeling | Development of predictive models for properties such as basicity, catalytic activity, or toxicity based on molecular descriptors. |
These computational studies would provide a theoretical framework for understanding the behavior of this compound and for the rational design of new derivatives with tailored properties.
Deeper Understanding of Structure-Reactivity-Function Relationships
The relationship between the molecular structure of this compound and its chemical reactivity and function is a fundamental area for future investigation. The key structural features that are expected to govern its behavior are the steric bulk of the three phenylpropyl groups and the electronic effects of the phenyl rings.
Steric Effects: The three large substituents around the nitrogen atom create a highly hindered environment. This steric hindrance will significantly impact its reactivity in several ways:
Basicity: While alkyl groups generally increase the basicity of amines through an inductive effect, excessive steric hindrance can hinder the approach of a proton, potentially reducing the observed basicity in solution. libretexts.org
Nucleophilicity: The lone pair of electrons on the nitrogen will be less accessible to electrophiles, making this compound a poor nucleophile. This property could be advantageous in applications where it is used as a non-nucleophilic base.
Coordination Chemistry: The ability of the nitrogen to coordinate to metal centers will be sterically demanding, potentially leading to the formation of unique metal complexes with specific catalytic activities.
Electronic Effects: The phenyl rings, while separated from the nitrogen by a propyl chain, can still exert an electronic influence. This influence will be less pronounced than in aniline, where the phenyl ring is directly attached to the nitrogen. However, the cumulative effect of three phenyl groups could be significant.
Future research should aim to quantify these effects through experimental studies, such as:
pKa Measurement: Determining the pKa value of this compound will provide a quantitative measure of its basicity.
Kinetic Studies: Measuring the rates of reaction with various electrophiles will quantify its nucleophilicity.
Complexation Studies: Investigating its coordination behavior with different metal ions will reveal its potential as a ligand.
Correlating these experimental findings with the computational results discussed in the previous section will lead to a comprehensive understanding of the structure-reactivity-function relationships for this molecule.
Potential for Derivatization to Access New Compound Classes with Tunable Properties
The derivatization of this compound offers a promising strategy for creating new compound classes with tunable properties. The presence of three phenyl rings and the tertiary amine core provides multiple sites for chemical modification.
Functionalization of the Phenyl Rings: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions. Introducing different substituents at various positions on the rings would allow for the fine-tuning of the molecule's electronic and steric properties. For example:
Introduction of Coordinating Groups: Attaching other ligating groups to the phenyl rings could lead to the formation of novel multidentate ligands for coordination chemistry. The derivatization of tris(2-pyridylmethyl)amine (B178826) with phenylamino (B1219803) groups is a relevant example of this approach. rsc.org
Modification of the Alkyl Chains: The propyl chains could also be a target for functionalization, although this would likely be more challenging. Methods for the C-H functionalization of amines could potentially be adapted for this purpose. sioc-journal.cnresearchgate.netnih.gov
Reactions at the Nitrogen Center: While the steric hindrance will limit the reactivity of the nitrogen atom, it may still be possible to form quaternary ammonium salts or other derivatives under forcing conditions.
The following table summarizes potential derivatization strategies and their potential outcomes:
| Derivatization Strategy | Potential Reagents/Methods | Potential Outcome |
| Electrophilic Aromatic Substitution | Nitrating agents, sulfonating agents, halogenating agents, Friedel-Crafts reagents | Introduction of functional groups on the phenyl rings to tune electronic and steric properties. |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination) after initial halogenation of the phenyl rings | Formation of C-C and C-N bonds to create more complex molecular architectures. |
| Directed C-H Functionalization | Transition metal catalysts with directing groups | Site-selective functionalization of the phenyl rings or alkyl chains. |
| Quaternization of the Amine | Alkyl halides under forcing conditions | Formation of quaternary ammonium salts with potential applications as phase-transfer catalysts or ionic liquids. |
The systematic exploration of these derivatization pathways will be essential for unlocking the full potential of this compound as a versatile building block in chemistry.
Q & A
Q. What are effective synthetic routes for Tris(3-phenylpropyl)amine in laboratory settings?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or phase-transfer catalysis (PTC). For example, microwave-assisted PTC (e.g., using tetrabutylammonium bromide as a catalyst) significantly reduces reaction time and improves yield compared to conventional heating . Key steps include:
- Step 1 : React 3-phenylpropylamine with a trialkyl halide (e.g., trichloromethylsilane) under inert conditions.
- Step 2 : Optimize solvent polarity (e.g., acetonitrile) to enhance intermediate stability.
- Step 3 : Purify via column chromatography using silica gel (230–400 mesh) to isolate the tertiary amine .
Table 1: Comparison of synthetic methods:
| Method | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| Conventional PTC | 65–70 | 24 | TBAB |
| Microwave PTC | 85–90 | 2 | TBAB |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR and Raman Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and C–N bending (1250–1350 cm⁻¹) modes. Discrepancies in peak positions may arise from intramolecular hydrogen bonding .
- ¹H/¹³C NMR : Confirm structure via chemical shifts for aromatic protons (δ 6.8–7.4 ppm) and methylene groups adjacent to nitrogen (δ 2.6–3.1 ppm). Use deuterated chloroform (CDCl₃) to avoid solvent interference .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects [M+H]⁺ peaks. Fragmentation patterns help distinguish regioisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct formation (e.g., dialkylated intermediates) is minimized by:
- Temperature Control : Maintain ≤60°C to suppress thermal decomposition .
- Stoichiometric Ratios : Use a 3:1 molar ratio of 3-phenylpropylamine to alkylating agent to favor trisubstitution.
- Catalyst Screening : Transition-metal catalysts (e.g., Ru complexes with tris(2-pyridylmethyl)amine ligands) improve selectivity via steric and electronic modulation .
Q. What strategies resolve contradictions in binding affinity data for this compound–metal complexes?
- Methodological Answer : Discrepancies in metal-binding studies (e.g., with Co²⁺ or Ru²⁺) arise from solvent polarity and counterion effects. To resolve:
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ) in aqueous vs. acetonitrile media.
- X-ray Crystallography : Confirm coordination geometry (e.g., octahedral vs. trigonal bipyramidal) .
- DFT Calculations : Model ligand–metal interactions using Gaussian09 with B3LYP/6-31G(d) basis sets to predict stability trends .
Q. How does this compound influence the morphology of polymeric materials in supramolecular applications?
- Methodological Answer : As a nucleating agent, it templates polymer crystallization via π–π stacking and van der Waals interactions. For poly(3-hexylthiophene):
- Atomic Force Microscopy (AFM) : Reveals fibrillar structures (10–20 nm width) when blended at 5 wt%.
- Differential Scanning Calorimetry (DSC) : Increases melting temperature (Tₘ) by 15–20°C due to enhanced chain alignment .
Safety and Handling
Q. What precautions are essential when handling this compound in experimental setups?
- Methodological Answer : Based on GHS classifications of structurally similar amines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid latex gloves due to permeability .
- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to prevent inhalation of vapors .
- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste .
Data Contradiction Analysis
Q. Why do computational and experimental solubility values for this compound diverge?
- Methodological Answer : Differences arise from solvent–solute interactions not fully captured in simulations.
- Experimental Solubility : Measure via shake-flask method in water (9.6 g/L at 25°C) .
- Computational Prediction : Use ACD/Labs software with default parameters, which underestimates H-bonding capacity. Calibrate models using experimental data from analogous amines (e.g., tris(2-hydroxypropyl)amine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
